molecular formula C14H13N5O4S B2739564 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788533-12-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Katalognummer: B2739564
CAS-Nummer: 1788533-12-9
Molekulargewicht: 347.35
InChI-Schlüssel: BALVPTQHSAKYHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C14H13N5O4S and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S/c20-14-17-11-9-10(1-2-12(11)23-14)24(21,22)16-5-6-18-7-8-19-13(18)3-4-15-19/h1-4,7-9,16H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVPTQHSAKYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CN4C3=CC=N4)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of imidazo[1,2-b]pyrazole and benzo[d]oxazole, which may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of functional groups that are often associated with various biological activities.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds related to imidazo[1,2-b]pyrazole derivatives. For instance, Jain et al. reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 28 mm when compared to standard antibiotics like Streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin28

2. Carbonic Anhydrase Inhibition

Research has shown that compounds containing the imidazo[1,2-b]pyrazole moiety can act as inhibitors of carbonic anhydrase (CA), a key enzyme involved in various physiological processes. In a study evaluating the inhibition of different CA isoforms, select compounds demonstrated promising inhibitory activity against tumor-associated isoforms (hCA IX and hCA XII) with Ki values in the micromolar range .

Table 2: Inhibition Data for Carbonic Anhydrase Isoforms

CompoundhCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)
9ae>10012>100

3. Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. A study found that certain benzamide derivatives exhibited moderate antifungal activity against Fusarium graminearum and Marssonina mali, indicating potential therapeutic applications in treating fungal infections .

Case Studies

A notable case study involved the synthesis and biological evaluation of an imidazo[1,2-b]pyrazole derivative that was tested for its ability to inhibit CA isoforms. The results indicated selective inhibition patterns that could be leveraged for developing targeted therapies for conditions such as glaucoma and cancer where CA is implicated .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with sulfonamide groups exhibit bacteriostatic effects by inhibiting folate biosynthesis in bacteria. Preliminary tests have shown promising results against various microbial strains, suggesting potential therapeutic applications in treating infections .

2. Anticancer Potential
Recent investigations have highlighted the anticancer properties of related imidazo[1,2-b]pyrazole derivatives. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the sulfonamide group may enhance these effects by improving solubility and bioavailability .

3. Anti-inflammatory Effects
Compounds similar to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide have shown significant anti-inflammatory activity in vitro. Studies report that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating their potential use in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of sulfonamide derivatives with imidazo[1,2-b]pyrazole structures:

Study Findings Reference
Kavitha et al.Synthesized a series of 1H-imidazo[1,2-b]pyrazole derivatives showing significant antimicrobial activity with IC50 values lower than standard drugs
Recent Anticancer StudyEvaluated the cytotoxicity of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines; some compounds showed IC50 values in low micromolar range

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Use of N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution for sulfonamide group introduction .
  • Cyclization : Controlled temperature (e.g., 80–120°C) and inert atmospheres (N₂/Ar) to minimize oxidation of the imidazo-pyrazole moiety .
  • Purification : Column chromatography with silica gel and polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for the sulfonamide (-SO₂NH-), benzooxazolone (2-oxo-2,3-dihydrobenzo[d]oxazole), and imidazo-pyrazole moieties. Key shifts include:
  • Sulfonamide NH: δ 10.2–11.5 ppm (broad singlet) .
  • Benzooxazolone carbonyl: δ 165–170 ppm in ¹³C NMR .
    • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
    • IR spectroscopy : Detect sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C=O at 1680–1720 cm⁻¹ .

Q. What functional groups dictate the compound’s reactivity?

  • Sulfonamide group : Prone to nucleophilic substitution or hydrogen bonding in biological targets .
  • Imidazo-pyrazole : Aromatic π-π stacking potential and metal coordination sites (N-heteroatoms) .
  • Benzooxazolone : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during the imidazo-pyrazole cyclization step?

  • Catalyst screening : Pd(PPh₃)₄ in degassed DMF/H₂O improves cross-coupling efficiency (yields >75%) .
  • Temperature control : Lower temperatures (≤80°C) reduce side-product formation from oxazole ring decomposition .
  • By-product mitigation : Use scavengers like molecular sieves to absorb residual water .
ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₄, 80°C7895
No catalyst, 100°C3272

Q. How do crystallographic data resolve contradictions in molecular conformation?

  • SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in the ethyl linker .
  • Twinning analysis : Apply SHELXT to detect pseudo-merohedral twinning in orthorhombic crystal systems .
  • Hydrogen bonding : Validate via PLATON to confirm intramolecular interactions between sulfonamide NH and oxazolone O .

Q. What computational strategies predict the compound’s biological target interactions?

  • Molecular docking (AutoDock/Vina) : Dock into kinase ATP-binding pockets (e.g., CDK2) using the imidazo-pyrazole as an anchor .
  • MD simulations (GROMACS) : Simulate stability of sulfonamide-protein hydrogen bonds over 100 ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for antimicrobial activity .

Q. How to address discrepancies in biological activity data across studies?

  • Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., 48h incubation, 10% FBS) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out nonspecific binding .

Methodological Considerations

  • Synthetic reproducibility : Document solvent batch variability (e.g., DMF H₂O content ≤0.01%) to ensure consistent yields .
  • Crystallization : Optimize vapor diffusion with ethanol/water (7:3) to grow single crystals for XRD .
  • Biological assays : Include positive controls (e.g., sulfamethoxazole for sulfonamide comparisons) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.